5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Peptidomimetics and Biologically Active Compounds
One application of the 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule closely related to the specified compound, is in the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This involves overcoming the potential for the Dimroth rearrangement through a protocol based on ruthenium-catalyzed cycloaddition, facilitating the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Synthesis of 1,2,3-Triazole Analogues
The compound is also integral in the synthesis of 1,2,3-triazole analogues of 2-aminobenzylamine. These analogues are synthesized by reducing the corresponding 4-amino-5-cyanotriazoles, which are obtained through the reaction of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride in dimethylformamide. This process highlights the compound's role in creating structures that may have further chemical or pharmaceutical applications (Albert, 1970).
Antimicrobial Activities
Additionally, derivatives of 1,2,4-triazole, which share structural motifs with the specified compound, have been explored for their antimicrobial activities. This research avenue underscores the potential of these compounds in developing new antimicrobial agents. The synthesis of novel triazole derivatives and their evaluation against various microorganisms indicate their utility in addressing antimicrobial resistance and developing new therapeutic agents (Bektaş et al., 2007).
Solid-Phase Synthesis of Peptide Amides
The compound is relevant in the context of solid-phase synthesis techniques for peptide amides under mild conditions. This involves the use of polymer-supported benzylamides for the synthesis of C-terminal peptide amides, highlighting its potential in peptide and protein research and its applications in developing therapeutic peptides and proteins (Albericio & Bárány, 2009).
Synthesis of Pyridothienopyrimidines and Pyridothienotriazines
Further, the chemical frameworks related to 5-amino-1,2,3-triazole-4-carboxamide have been utilized in the synthesis of pyridothienopyrimidines and pyridothienotriazines. These compounds were evaluated for their antimicrobial activities, again emphasizing the potential of the triazole core in the development of new antimicrobial and potentially antitumor agents (Abdel-rahman et al., 2002).
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-7-12(2)9-14(8-11)21-18(25)16-17(20)24(23-22-16)10-13-5-3-4-6-15(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBHGKFWPCFLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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